Daphnodorin A

Description

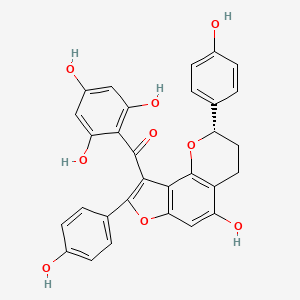

Structure

3D Structure

Properties

CAS No. |

95733-03-2 |

|---|---|

Molecular Formula |

C30H22O9 |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

[(2S)-5-hydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone |

InChI |

InChI=1S/C30H22O9/c31-16-5-1-14(2-6-16)23-10-9-19-20(34)13-24-26(30(19)38-23)27(29(39-24)15-3-7-17(32)8-4-15)28(37)25-21(35)11-18(33)12-22(25)36/h1-8,11-13,23,31-36H,9-10H2/t23-/m0/s1 |

InChI Key |

SFIBBWQCUADULX-QHCPKHFHSA-N |

SMILES |

C1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)OC1C6=CC=C(C=C6)O |

Isomeric SMILES |

C1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)O[C@@H]1C6=CC=C(C=C6)O |

Canonical SMILES |

C1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)OC1C6=CC=C(C=C6)O |

Other CAS No. |

95733-03-2 |

Synonyms |

daphnodorin A |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation Methodologies

Botanical Sources and Biogeographical Distribution of Daphnodorin A

This compound, a daphnodorin-type biflavonoid, is found across several plant families and genera, with a notable concentration in the Daphne genus.

This compound was initially isolated from Daphne odora Thunb., a plant belonging to the Thymelaeaceae family. nih.govjst.go.jp Beyond Daphne odora, daphnodorin-type biflavonoids have been identified in other species within the Daphne genus, including Daphne acutiloba, Daphne genkwa, and Daphne tangutica. scielo.br Specifically, Daphne odora var. marginata has been reported to contain this compound, alongside other related compounds such as daphnodorin B, C, D1, D2, and I. researchgate.net Furthermore, the roots of Daphne genkwa have yielded additional daphnodorin derivatives, including daphnodorin H-3-methyl ether, daphnodorin H-3''-methyl ether, and daphnodorin G-3''-methyl ether. nih.gov

The presence of daphnodorin-type biflavonoids extends beyond the Daphne genus to other plant families. For instance, amburanins A and B, which are analogous dihydrofuran-type biflavonoids similar to daphnodorins, have been reported in Glycyrrhiza glabra L. from the Fabaceae family. scielo.br Additionally, this compound, along with Daphnodorin B, C, and I, has been isolated from Edgeworthia chrysantha Lindl., another member of the Thymelaeaceae family. researchgate.net Amburana cearensis, also in the Fabaceae family, is another source of daphnodorin-type biflavonoids. scielo.br Daphnodorin B has also been found in Stellera chamaejasme and Wikstroemia indica, both within the Thymelaeaceae family. researchgate.netchemfaces.com

Table 1: Botanical Sources of this compound and Related Compounds

| Compound Name | Primary Botanical Source(s) | Family |

| This compound | Daphne odora Thunb., Daphne odora var. marginata | Thymelaeaceae |

| Daphnodorin B, C, D1, D2, I | Daphne odora var. marginata, Edgeworthia chrysantha Lindl. | Thymelaeaceae |

| Daphnodorin H-3-methyl ether, H-3''-methyl ether, G-3''-methyl ether | Daphne genkwa | Thymelaeaceae |

| Amburanins A and B (Daphnodorin-type) | Glycyrrhiza glabra L., Amburana cearensis | Fabaceae |

Advanced Extraction and Purification Techniques for this compound

The isolation of this compound and its analogues from complex plant matrices necessitates the application of advanced extraction and purification techniques to achieve high purity.

Conventional column chromatography remains a foundational technique, utilizing materials such as silica (B1680970) gel, ODS (Octadecylsilyl), and Sephadex LH-20 for the separation and purification of compounds from plant extracts, including those from Daphne odora. researchgate.net High-Performance Liquid Chromatography (HPLC) is also routinely employed for purification and analysis. nih.govnih.govcabidigitallibrary.org

High-Speed Counter-Current Chromatography (HSCCC) has proven particularly effective for the preparative isolation of daphnodorin-type compounds. For instance, daphnetin (B354214) and daphnodorin B were successfully isolated and purified from the crude extract of Daphne odora var. marginata using HSCCC. researchgate.netepa.gov A common two-phase solvent system for this process involves n-hexane-ethyl acetate-methanol-water in a 2:5:2:5 (v/v) ratio. researchgate.netepa.gov This method allows for the efficient separation of compounds without solid support, reducing sample loss and improving recovery. researchgate.net

Bioassay-guided fractionation is a strategic approach that couples chemical separation with biological activity testing to pinpoint and isolate active compounds from complex natural extracts. This method has been instrumental in the isolation of this compound, B, and C from Daphne odora. researchgate.net By systematically testing fractions for a specific biological effect (e.g., enzyme inhibition, cytotoxicity), researchers can efficiently guide the purification process towards the compounds responsible for the observed activity. chemfaces.comresearchgate.netscispace.com This iterative process ensures that the isolated compounds are indeed the ones contributing to the desired biological properties.

Comprehensive Structural Elucidation Approaches for this compound

The precise chemical structure of this compound is determined through a combination of advanced spectroscopic and analytical techniques. The structural elucidation typically relies heavily on various forms of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other complementary methods. jst.go.jpscielo.brresearchgate.netnih.govresearchgate.net

Key spectroscopic techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1D NMR (e.g., 1H-NMR, 13C-NMR) and 2D NMR techniques (e.g., DEPT, COSY, NOESY, HMQC, HMBC) are crucial for determining the connectivity of atoms and the spatial arrangement of functional groups within the molecule. scielo.brresearchgate.netnih.govresearchgate.netresearchgate.net For example, HMBC correlations are used to determine linkages between dimeric daphnodorin compounds. researchgate.net

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) provide precise molecular weight information and fragmentation patterns, which are vital for confirming the molecular formula and identifying substructures. researchgate.netresearchgate.net

Ultraviolet-Visible (UV) Spectroscopy : UV spectra provide information about the chromophores present in the molecule, indicating the presence of conjugated systems. researchgate.netnih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups present in the compound, such as hydroxyl and carbonyl groups. nih.govresearchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to determine the absolute configuration of chiral centers within the molecule. researchgate.netnih.gov

X-ray Crystallography : For compounds that can be crystallized, X-ray analysis provides definitive three-dimensional structural information, including absolute configurations. An X-ray analysis of this compound pentamethyl ether was performed, which helped assign the absolute configuration of this compound as C-2 (S). jst.go.jp This analysis also revealed the presence of conformers due to restricted rotation of certain groups. jst.go.jp

These comprehensive approaches, often combined with chemical transformations and comparisons with literature data, enable the full and accurate structural elucidation of this compound and its derivatives. jst.go.jpscielo.br

Spectroscopic Techniques (e.g., 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Ultraviolet (UV))

Spectroscopic techniques are fundamental to the structural elucidation of natural products like this compound, providing critical insights into its molecular composition and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, including COSY, NOESY, DEPT, and HMBC, are extensively employed to determine the connectivity of atoms and the relative positions of protons and carbons within the molecule researchgate.netmdpi.comresearchgate.net. These methods allow for the assignment of specific chemical shifts and coupling constants, which are indicative of the molecular environment of each nucleus. For this compound, NMR data is crucial for establishing its complex flavanoid structure and the linkages between its constituent units researchgate.netmdpi.comresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations researchgate.netrushim.ru. This technique helps in identifying the presence of hydroxyl, carbonyl, and aromatic groups, which are typical for flavonoid compounds.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to analyze the electronic transitions within the molecule, providing information about conjugated systems and chromophores researchgate.netrushim.ru. The UV spectrum of this compound contributes to understanding its aromatic nature and the extent of conjugation within its structure.

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography is a powerful method for unequivocally determining the three-dimensional structure of molecules, including the relative configurations of all stereogenic centers encyclopedia.pubnih.gov. For this compound, an X-ray analysis was performed on its pentamethyl ether derivative, which is a chemically modified form of this compound jst.go.jp. This analysis revealed insights into its stereochemistry and even observed two conformers due to restricted rotation of a trioxy-benzoyl group jst.go.jp. While direct X-ray crystallography on the parent compound may sometimes be challenging due to difficulties in obtaining suitable crystals, the use of derivatives can overcome this limitation nih.govspectroscopyasia.com.

Determination of Absolute Configuration (e.g., Chiral Resolution, ECD Spectroscopy)

The determination of absolute configuration is critical for understanding the biological activity and properties of chiral natural products. The absolute configuration of this compound was assigned as C-2 (S) jst.go.jp. This assignment was achieved through a combination of chemical transformations and spectral analyses jst.go.jp.

Electronic Circular Dichroism (ECD) spectroscopy is a widely used and sensitive technique for establishing the absolute configuration of organic compounds, particularly those with UV-Vis absorbing chromophores encyclopedia.pubull.esmdpi.com. ECD spectra can be interpreted by comparing them with reference spectra of compounds with known absolute configurations or through quantum-chemical calculations encyclopedia.pubull.es. While not explicitly detailed for this compound in the provided sources, ECD is a common method in such studies. Chiral resolution, often achieved through techniques like chiral liquid chromatography, can also be employed in conjunction with chiroptical spectroscopy to definitively assign absolute configurations mdpi.com.

Biosynthesis and Chemodiversity of Daphnodorin a and Analogues

Hypothetical Biosynthetic Pathways Towards Daphnodorin A and Related Spiro-Flavonoids

The biosynthesis of spiro-flavonoids, such as daphnodorins, is generally understood to originate from the C6-C3-C6 carbon skeleton characteristic of flavonoids. encyclopedia.pub The initial steps in this pathway involve the enzyme chalcone (B49325) synthase (CHS), which catalyzes the synthesis of naringenin (B18129) chalcone from one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. encyclopedia.pub Subsequently, chalcone isomerase (CHI) facilitates the stereospecific conversion of the unstable naringenin chalcone into (2S)-naringenin. encyclopedia.pub

For spiro-biflavonoids of the daphnodorin C-type, which encompass this compound and B, the biosynthetic process is hypothesized to commence with the radical coupling of a naringenin chalcone radical with an apigeniflavan (B14576518) or afzelechin radical (a flavan-3-ol). mdpi.comencyclopedia.pub This coupling event leads to the formation of an activated p-methide quinone. mdpi.com A subsequent nucleophilic substitution involving a hydroxyl group then results in the formation of a benzofuran (B130515) ring. mdpi.com This sequence of reactions is proposed to yield compounds such as daphnodorins B and J, which can then undergo dehydrogenation to produce daphnodorins A and B. mdpi.comencyclopedia.pub Further structural modifications can occur through divergent reactions, including cyclization (Path A) or epoxidation followed by oxirane ring opening and simultaneous cyclization (Path B), leading to other spiro-type systems. mdpi.comencyclopedia.pub The total synthesis of this compound has been successfully achieved, providing insights into its complex molecular architecture. rsc.orglookchem.comjst.go.jpresearchgate.net

Enzymatic Mechanisms and Precursor Incorporation in Daphnodorin Biosynthesis

While comprehensive studies specifically detailing the enzymatic mechanisms for daphnodorin biosynthesis are still evolving, the general understanding of flavonoid biosynthesis provides a framework. Flavonoid synthesis is widely accepted to occur in the cytosol, with the enzymes involved often associated with the endoplasmic reticulum. encyclopedia.pub The primary precursors incorporated into the daphnodorin structure, as with other flavonoids, are p-coumaroyl-CoA and malonyl-CoA, which contribute to the formation of the initial C6-C3-C6 flavonoid backbone. encyclopedia.pub The hypothetical involvement of radical coupling in the formation of the spiro-biflavonoid structure suggests the participation of specific enzymatic machinery capable of generating and coupling these radical intermediates. mdpi.comencyclopedia.pub Although the precise enzymes directly responsible for the later, more complex steps in daphnodorin formation are not explicitly detailed in current literature, the initial enzymes of the flavonoid pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), are fundamental to providing the necessary flavonoid precursors. encyclopedia.pub

Structural Diversity and Classification within the Daphnodorin Family (e.g., Daphnodorins A, B, C, D, G, H, I, J, M)

The daphnodorin family constitutes a significant group of spiro-biflavonoids, characterized by a central spiro-carbon. mdpi.comencyclopedia.pubnih.gov The core structures of these oligomeric spiro-flavonoids frequently feature 2H,2′H-3,3′-spirobi[benzofuran]-2-one or 2′H,3H-2,3′-spirobi[benzofuran]-3-one systems. mdpi.comencyclopedia.pub Daphnodorin C is often considered the simplest representative within this group. mdpi.com

The structural diversity within the daphnodorin family is evident in the variations of their molecular formulas and weights. For instance, this compound has a molecular formula of C30H22O9 and a molecular weight of 526.497 g/mol . nih.govjst.go.jpchemicalbook.comknapsackfamily.com Its structure is characterized by a methanone (B1245722) core, with a 3,4-dihydro-5-hydroxy-2,8-bis(4-hydroxyphenyl)-2H-furo(2,3-h)-1-benzopyran-9-yl group attached to a 2,4,6-trihydroxyphenyl group. ontosight.ai Daphnodorin B, on the other hand, possesses the molecular formula C30H22O10 and a molecular weight of 542.5 g/mol . amibase.orgnih.gov Daphnodorin C shares the same molecular formula as this compound (C30H22O9) but has a molecular weight of 526.1263823 g/mol . amibase.orgknapsackfamily.com Daphnodorin J has a molecular formula of C30H24O9 and a molecular weight of 528.14203237 g/mol . knapsackfamily.com Other members of the family include Daphnodorins D1, D2, E, G, H, I, and M, exhibiting varying degrees of structural similarity. For example, Daphnodorin I shows a high similarity of 97.67% to C00008795 (Daphnodorin C), and Daphnodorin E is 96.51% similar. knapsackfamily.comontosight.aispectrabase.com

The following table provides a summary of the structural characteristics of some notable daphnodorins:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C30H22O9 | 526.497 |

| Daphnodorin B | C30H22O10 | 542.5 |

| Daphnodorin C | C30H22O9 | 526.1263823 |

| Daphnodorin J | C30H24O9 | 528.14203237 |

Chemodiversity of Daphnodorins and Related Compounds Across Daphne Species

Daphnodorins are predominantly found within the Daphne genus, which belongs to the Thymelaeaceae family. kg.ac.rsbenthamscience.com This genus is widely distributed across central and southern Europe and Asia, extending from Britain to Japan, with some species also found in North Africa. gbif.orgseidelbast.net

Daphne odora is a particularly notable source, from which this compound, B, and C were first isolated. mdpi.comkg.ac.rsknapsackfamily.comknapsackfamily.comwikipedia.orgnih.gov this compound has also been reported in Daphne acutiloba and Daphne feddei. nih.gov Daphnodorin B has been identified in Daphne genkwa and Daphne altaica. cabidigitallibrary.orgmedchemexpress.com Daphnodorin C was originally isolated from the roots and bark of Daphne odora. mdpi.comamibase.org Furthermore, Daphnodorin J has been isolated from both Daphne odora and Daphne tangutica, the latter also yielding Daphnodorins D1 and D2. knapsackfamily.comresearchgate.net Daphnodorins H and M have been reported in Daphne acutiloba. kg.ac.rs

Beyond the daphnodorins, the Daphne genus is recognized for its rich chemodiversity, producing a wide array of other bioactive phytochemicals. These include various classes of compounds such as coumarins, other flavonoids, lignans, steroids, and terpenes. kg.ac.rsresearchgate.net This broad spectrum of natural compounds contributes to the significant chemotaxonomic value of the Daphne genus in natural product research. benthamscience.com

Biological and Pharmacological Activities: Mechanistic Research Focus

Anti-inflammatory Research of Daphnodorin A and its Analogues

Daphnodorin-type biflavonoids, including analogues of this compound, have been investigated for their anti-inflammatory potential, demonstrating effects on various cellular and molecular targets involved in inflammatory processes.

Studies have shown that daphnodorin-type biflavonoids can significantly modulate human neutrophil degranulation and myeloperoxidase (MPO) activity, key processes in the inflammatory response. Amburanins A and B, which are daphnodorin-type biflavonoids, were found to suppress nearly 92% of neutrophil degranulation at concentrations higher than 25 µg/mL scielo.brresearchgate.netembrapa.brscielo.br. Furthermore, these compounds inhibited myeloperoxidase activity by up to 53% at similar concentrations scielo.brresearchgate.netembrapa.brscielo.br. For comparison, indomethacin, a non-selective cyclooxygenase inhibitor, inhibited MPO activity by 45% at 36 µg/mL scielo.br.

Table 1: Effects of Daphnodorin-Type Biflavonoids on Neutrophil Degranulation and Myeloperoxidase Activity

| Compound | Concentration (>25 µg/mL) | Inhibition of Neutrophil Degranulation | Inhibition of Myeloperoxidase Activity | Reference |

| Amburanin A | >25 µg/mL | ~92% | ~53% | scielo.brresearchgate.netembrapa.br |

| Amburanin B | >25 µg/mL | ~92% | ~53% | scielo.brresearchgate.netembrapa.br |

| Indomethacin | 36 µg/mL | Not specified | 45% | scielo.br |

While some flavonoids, including general "daphnodorin" compounds, have been noted for their ability to inhibit enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and 12-lipoxygenase (LOX) auajournals.org, detailed research findings specifically on the COX and LOX inhibitory activities of this compound or its direct analogues are not extensively documented in the provided search results.

Daphnodorin analogues have demonstrated an ability to influence the production of pro-inflammatory cytokines and modulate associated signaling pathways. Daphnodorin C has been shown to negatively regulate inflammatory gene expression by suppressing the nuclear factor-kappa B (NF-κB) and specific mitogen-activated protein kinase (MAPK) signaling pathways, particularly JNK and p38, in in vitro settings nih.gov. Additionally, amburanins A and B, which are daphnodorin-type biflavonoids, were reported to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) by human neutrophils embrapa.br. Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are crucial mediators of inflammation, and their modulation represents a significant anti-inflammatory mechanism oncotarget.comthermofisher.com.

Preclinical studies in animal models have provided evidence for the anti-inflammatory efficacy of daphnodorins. Daphnodorin C attenuated airway inflammation in a mouse model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke and lipopolysaccharides nih.gov. Furthermore, the total flavonoids of Daphne genkwa root (TFDR), which predominantly contain Daphnodorin B (42.79% of the total), exhibited significant anti-inflammatory activity in mice with dimethylbenzene-induced ear swelling nih.govresearchgate.net. TFDR also demonstrated an ability to inhibit tumor growth and metastasis in Lewis lung carcinoma (LLC)-bearing mice by protecting peripheral lymphocytes from tumor-induced reduction, increasing lymphocyte proliferation potential, enhancing the cytolytic activity of NK cells, and promoting the release of TNF-α nih.gov.

Anticancer and Cytotoxic Research

Daphnodorins, including this compound and its analogues, have been investigated for their potential anticancer and cytotoxic properties, particularly against various cancer cell lines.

Daphnodorins, including Daphnodorin B, G, H, H-3''-methylether, H-3-methylether, and G-3''-methylether, have shown selective cytotoxicity against a range of tumor cell lines researchgate.netnih.gov. Daphnodorin B, a prominent constituent of Daphne genkwa root, has been specifically highlighted for its role in tumor research medchemexpress.com. The total flavonoids of Daphne genkwa root (TFDR), rich in Daphnodorin B, demonstrated higher cytotoxicity against various tumor cell lines compared to normal human kidney cell line K293 nih.gov. Daphnodorin B has also shown cytotoxic activities against human tumor cells such as SGC-7901, K562, Kato-III, and MKN-28 sci-hub.se.

In studies involving synthesized compounds structurally related to the benzofuran (B130515) core present in this compound, certain derivatives exhibited potent antitumor activity. For instance, compounds 6c and 7e, which are benzofuran-based Schiff bases, displayed strong antitumor activity against hepatocellular carcinoma (HEPG-2), colorectal carcinoma colon cancer (HCT-116), and human breast cancer (MCF7) cell lines researchgate.net. Their half-maximal inhibitory concentration (IC50) values were comparable to the standard reference drug doxorubicin.

Table 2: In vitro Cytotoxicity of Benzofuran-Related Compounds Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6c | HEPG-2 | 6.89 | researchgate.net |

| 6c | MCF7 | 9.94 | researchgate.net |

| 6c | HCT-116 | 12.67 | researchgate.net |

| 7e | HEPG-2 | 8.37 | researchgate.net |

| 7e | MCF7 | 7.31 | researchgate.net |

| 7e | HCT-116 | 24.86 | researchgate.net |

| Doxorubicin | HEPG-2 | 5.50 | researchgate.net |

| Doxorubicin | MCF7 | 5.23 | researchgate.net |

| Doxorubicin | HCT-116 | 8.87 | researchgate.net |

Elucidation of Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest Studies

Research into this compound's cellular mechanisms has explored its ability to induce apoptosis and cause cell cycle arrest. While direct studies on this compound's impact on apoptosis and cell cycle arrest are not extensively detailed in the provided search results, related compounds like daphnoretin (B1669815), also found in Daphne species, have shown such effects. Daphnoretin has been observed to induce apoptosis and arrest the cell cycle in human osteosarcoma (HOS) cells by blocking cells in the G2/M phases and activating the caspase-3 pathway. mdpi.com, nih.gov This process involved the downregulation of cdc2, cyclin A, and cyclin B1, and the inhibition of Bcl-2 expression while inducing Bax expression, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3 cascades. mdpi.com, nih.gov Furthermore, daphnoretin has also been shown to suppress breast cancer cell proliferation by inducing S phase cell cycle arrest and apoptosis, which is linked to the PI3K/AKT pathway. nih.gov While these findings pertain to daphnoretin, they provide a mechanistic context for potential similar activities of other daphnodorins, including this compound, given their structural similarities and common plant origin.

Immunomodulatory Effects in Preclinical Tumor Models

The immunomodulatory effects of daphnodorins, including this compound, in preclinical tumor models have been investigated. Studies have indicated that daphnodorins can inhibit tumor growth and metastasis by protecting host immunocyte viability and proliferation potential, and by selectively inhibiting tumor cell proliferation. nih.gov For instance, daphnodorin B has been shown to protect peripheral lymphocytes from tumor-induced reduction and increase lymphocyte proliferation potential in LLC-bearing mice, leading to the inhibition of tumor progression and metastasis. nih.gov Preclinical tumor models, such as syngeneic mouse models, are crucial for evaluating immunomodulatory agents as they possess an intact immune system, allowing for the study of the complex interactions between the host's immune system and the tumor. nih.gov, crownbio.com While the specific immunomodulatory effects of this compound were not explicitly detailed in the provided search results, the general activity of daphnodorins in this area suggests its potential role.

Antiviral Research, with Focus on Anti-HIV Activity

This compound has demonstrated notable antiviral activity, particularly against Human Immunodeficiency Virus type 1 (HIV-1). Studies have shown that this compound, along with daphnodorin B and daphnodorin C, inhibits HIV-1 replication in MT-4 cells. nih.gov this compound exhibited the most potent effect among the three, with an effective concentration (EC50) of 0.26 ± 0.08 µg/ml against HIV-1-induced cytolysis. nih.gov These compounds also inhibited p24 antigen expression in human peripheral blood lymphocytes. nih.gov Unlike some reverse transcriptase inhibitors, daphnodorins appear to exert their anti-HIV-1 activity by inhibiting early events of viral replication, such as the adsorption of virions to cells or subsequent entry, and they showed marked inhibitory effects on syncytium formation between HIV-1-infected and uninfected cells without inducing cytotoxicity. nih.gov

Table 1: Anti-HIV-1 Activity of Daphnodorins

| Compound | EC50 against HIV-1-induced cytolysis (µg/ml) |

| This compound | 0.26 ± 0.08 |

| Daphnodorin B | 1.8 ± 0.6 |

| Daphnodorin C | 3.6 ± 0.5 |

Antifungal and Insecticidal Activity Investigations

Investigations have also highlighted the antifungal and insecticidal properties of this compound. This compound, along with daphnodorin B and daphnodorin C, isolated from the root and bark of Daphne odora THUNB., has been shown to possess antifungal and insecticidal activities. nii.ac.jp, nih.gov

Enzyme Inhibition Profiling

Alpha-Glucosidase Inhibitory Activity

This compound has been identified as an inhibitor of alpha-glucosidase. scispace.com, researchgate.net Alpha-glucosidase inhibitors are saccharides that competitively inhibit enzymes essential for carbohydrate digestion, specifically alpha-glucosidase enzymes located in the brush border of the small intestines. wikipedia.org By reducing the rate of carbohydrate digestion, these inhibitors can mitigate the impact of dietary carbohydrates on blood sugar levels. wikipedia.org this compound, along with other daphnodorin dimers, has demonstrated potent in vitro alpha-glucosidase inhibitory activity, with IC50 values ranging from 0.4 to 20 µM. researchgate.net

Chymase-Dependent Angiotensin II Formation Inhibition and Specificity Studies

This compound exhibits inhibitory effects on human chymase-dependent angiotensin II formation. nih.gov Chymase is a chymotrypsin-like serine protease that plays a significant role in the formation of tissue angiotensin II, a potent vasoconstrictor. mdpi.com, scielo.br Studies have shown that this compound completely inhibits angiotensin II formation generated by chymase. nih.gov In contrast, daphnodorin B partially inhibits this process, while daphnodorin C shows no inhibitory effect, despite their very similar structures. nih.gov Importantly, this compound and its related compounds did not affect angiotensin-converting enzyme (ACE)-dependent angiotensin II formation, nor did they inhibit purified human tryptase, another mast cell protease. nih.gov This suggests a specific inhibitory action of this compound on chymase-dependent pathways, which could be valuable for developing selective human chymase inhibitors. nih.gov

Table 2: Inhibition of Human Chymase-Dependent Angiotensin II Formation

| Compound | Inhibition of Chymase-Dependent Angiotensin II Formation | Effect on ACE-Dependent Angiotensin II Formation | Effect on Purified Human Tryptase |

| This compound | Complete inhibition | No effect | No inhibition |

| Daphnodorin B | Partial inhibition | No effect | No inhibition |

| Daphnodorin C | No inhibition | No effect | No inhibition |

K+-ATP Channel Inhibition

Research into the inhibition of K+-ATP channels is crucial for understanding various physiological processes, including insulin (B600854) secretion and vascular regulation. K+-ATP channels are metabolic sensors that respond to intracellular ATP/ADP ratios, playing essential roles in cellular energy status and electrical signaling wikipedia.org, bidd.group. While the mechanisms of K+-ATP channel inhibition by various compounds, such as sulfonylureas and glinides, have been extensively studied, including their interaction with SUR subunits and Kir6.2 components, direct mechanistic research focusing solely on this compound's specific inhibitory effects on K+-ATP channels is not explicitly detailed in the current literature search. wikipedia.org, bidd.group, chemicalbook.com, chemicalbook.com, sigmaaldrich.com

Antioxidant Activity and Mechanisms of Free Radical Scavenging

Compounds derived from the Daphne genus, including daphnodorins, have demonstrated significant antioxidant properties. These activities are often attributed to their ability to scavenge free radicals, which are implicated in oxidative damage and various diseases. For instance, daphnodorin B, an analogue of this compound, has exhibited strong antioxidant activity. In studies evaluating its free radical scavenging potential, daphnodorin B showed a notable capacity to counteract 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with an IC50 value ranging from 0.11 to 0.55 mM, and also demonstrated good reducing power. fishersci.ca

The mechanisms underlying the free radical scavenging activity of such phenolic compounds typically involve several pathways, including formal hydrogen transfer (FHT), sequential electron transfer proton transfer (SETPT), sequential proton loss electron transfer (SPLET), and radical adduct formation (RAF). For example, daphnetin (B354214), another biologically active coumarin (B35378) derivative found in Daphne plants, is a potent antioxidant phenolic compound. Computational studies on daphnetin have elucidated its mechanisms for scavenging various reactive species, such as hydroxyl (HO), nitric oxide (NO), hydroperoxyl (HOO), and nitrogen dioxide (NO2) radicals in physiological environments. nih.gov The FHT mechanism is a primary pathway for HO scavenging in aqueous solutions and for HO, HOO, and NO2 scavenging in lipid media, while SPLET is the predominant mechanism for HOO and NO2 scavenging in water. nih.gov These findings suggest that compounds within the Daphne family, including daphnodorins, likely exert their antioxidant effects through similar multi-mechanistic free radical scavenging processes.

Exploration of Potential Antidiabetic Mechanisms via Computational Approaches

Computational approaches, including molecular docking and structure-based virtual screening, have been extensively utilized to explore the potential antidiabetic mechanisms of daphnodorin analogues. This integrated computational strategy aims to identify and optimize daphnodorins as prospective antidiabetic inhibitors. nih.gov,

A study involving a dataset of 38 daphnodorin compounds, sourced from databases such as PubChem and ZINC, was subjected to computational analysis. These compounds were docked against various co-crystallized structures of inhibitors, antagonists, and receptors relevant to diabetes management, utilizing tools like AutoDock Vina. nih.gov Through this multi-approach computational strategy, 14 compounds from the initial 38 daphnodorins were identified as potential exclusive lead compounds, having met a predefined threshold docking score of -9.0 kcal/mol. nih.gov, Further analysis of these lead compounds included ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties and potential toxicity profiles. nih.gov

Daphnodorins and their analogues are considered pharmacologically significant scaffolds, exhibiting a range of biological activities, including inhibitory activity against α-glucosidase and angiotensin II formation, both of which are relevant targets in the management of diabetes. The insights gained from these computational studies provide a foundation for further experimental validation and drug discovery efforts targeting type II diabetes.

Structure Activity Relationship Sar and Synthetic Medicinal Chemistry of Daphnodorin a

Total Synthesis Approaches for Daphnodorin A and its Analogues

The total synthesis of complex natural products like this compound is essential for confirming their structures, producing them in larger quantities for biological evaluation, and enabling the synthesis of analogues for SAR studies.

Retrosynthetic Analysis and Key Reaction Strategies

The total synthesis of this compound has been successfully accomplished, employing sophisticated synthetic strategies. A key feature of these approaches involves the construction of the 2-substituted-3-functionalized benzofuran (B130515) core, which is a significant part of the this compound scaffold researchgate.net. This has been achieved through methods such as the intramolecular Heck reaction researchgate.net. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is particularly useful for synthesizing complex cyclic systems and has been applied in the enantioselective total synthesis of Daphnodorin B, a closely related analogue researchgate.netresearchgate.net.

Another crucial step in the synthesis of this compound involves a mild Barton-McCombie deoxygenation process mediated by triethylborane (B153662) researchgate.net. This reaction is used to remove hydroxyl groups, which can be strategically introduced earlier in the synthesis to facilitate other transformations. The retrosynthetic analysis of this compound would typically involve disconnecting the molecule into simpler, readily available precursors, followed by a sequence of reactions designed to reconstruct the complex polycyclic framework and introduce the necessary functional groups and stereochemistry. Copper-catalyzed C-C coupling-based one-pot tandem reactions have also been established for the rapid synthesis of functionalized benzofurans, which could serve as building blocks for daphnodorin structures researchgate.net.

Enantioselective Synthesis and Chiral Control in this compound Derivatization

This compound possesses a chiral center at the C-2 position, specifically with an (S) configuration nih.gov. The ability to synthesize specific enantiomers is paramount in medicinal chemistry, as different enantiomers can exhibit distinct biological activities wikipedia.org.

Enantioselective synthesis of daphnodorin analogues, such as Daphnodorin B, has been achieved. A novel strategy for the enantioselective total synthesis of Daphnodorin B involved an intramolecular Heck reaction, highlighting the utility of palladium-catalyzed reactions in controlling stereochemistry researchgate.net. General approaches to enantioselective synthesis include the use of chiral auxiliaries, biocatalysis, and organocatalysis, which aim to favor the formation of one stereoisomer over another wikipedia.orgoaepublish.comoaepublish.comchemrxiv.org. Computational analysis has also provided insights for rational design, suggesting that multi-hydrogen bonds with alcohol additives can improve the enantioselectivity of cycloaddition reactions, a principle potentially applicable to daphnodorin derivatization researchgate.net.

Comparison of Synthetic Yields and Methodological Efficiency

Table 1: Comparison of this compound Total Synthesis Approaches

| Synthesis Route | Number of Steps | Overall Yield (%) | Key Strategies |

| Route 1 researchgate.net | 7 | 19.7 | Intramolecular Heck reaction, Barton-McCombie deoxygenation |

| Route 2 researchgate.net | 15 | 5.6 | Intramolecular Heck reaction, Barton-McCombie deoxygenation |

Design and Synthesis of Novel this compound Analogues and Derivatives

The insights gained from SAR studies and advancements in synthetic methodologies pave the way for the rational design and synthesis of novel this compound analogues and derivatives with enhanced or modified biological activities.

Rational Design Based on SAR Insights

Rational design of novel this compound analogues is directly informed by the elucidation of key structural determinants for its biological activities. For example, if the phenolic hydroxyl groups are identified as crucial for antioxidant activity, new analogues might incorporate additional hydroxyl groups or modify their positions to optimize this property mdpi.com. Similarly, if the C-3 hydroxylation is found to reduce activity, analogues without this modification or with alternative substituents at C-3 could be designed researchgate.net.

Computational analysis and structure-based virtual screening have been employed to explore daphnodorin analogues as potential antidiabetic inhibitors researchgate.net. Such computational approaches can provide valuable clues for rational design, for instance, by predicting how specific structural modifications might influence binding affinity to target proteins or affect physicochemical properties relevant to activity researchgate.netresearchgate.net. The identification of multi-hydrogen bond interactions with alcohol additives improving enantioselectivity in related reactions also underscores how detailed mechanistic understanding can guide the design of more efficient and selective synthetic routes for new derivatives researchgate.net.

The systematic modification of the this compound scaffold, guided by SAR data, allows for the fine-tuning of its properties. This can involve altering the substitution patterns on the aromatic rings, modifying the heterocyclic core, or exploring different linkages between monomeric units to create dimeric or oligomeric structures, with the aim of optimizing desired biological effects while minimizing undesirable ones.

Synthetic Modifications for Targeted Biological Activity Enhancement

Synthetic medicinal chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of natural products like this compound and in developing derivatives with enhanced or targeted biological activities. The core structure of this compound, which includes a benzofuran moiety, is a common scaffold found in many natural products exhibiting diverse biological activities, such as antiparasitic, analgesic, antimicrobial, antihyperglycemic, and antitumor properties. researchgate.net

Total synthesis efforts for this compound have been reported, providing pathways to access this complex molecule. researchgate.netjst.go.jp These synthetic protocols often involve the construction of the benzofuran ring system. For instance, the synthesis of 2-aryl/alkyl-3-iodobenzo[b]furans has been achieved through palladium/copper-catalyzed Sonogashira cross-coupling reactions followed by electrophilic cyclization. researchgate.net Another approach involves the two-step, diversity-oriented synthesis of multisubstituted benzofurans from phenols via Pummerer annulation and subsequent cross-coupling. jst.go.jp Such synthetic methodologies are vital for creating structural variants of this compound.

While direct, explicit details on synthetic modifications of this compound specifically for enhanced biological activity were not extensively detailed in the provided search results, the broader context of benzofuran derivative synthesis and their evaluated biological activities suggests the potential for such modifications. For example, a molecular hybridization approach has been used to construct new bis-thiazoles coupled to benzofuran or benzothiazole (B30560) moieties, which demonstrated strong antitumor activity against various human tumor cell lines. researchgate.net This indicates that strategic modifications to the benzofuran core, or the introduction of new pharmacophores, can lead to compounds with improved therapeutic potential. The ability to synthesize these derivatives allows for systematic exploration of how changes in the molecular structure influence biological outcomes, thereby elucidating SAR.

Computational Medicinal Chemistry Approaches in Daphnodorin Research

Computational medicinal chemistry has become an indispensable tool in modern drug discovery, offering efficient and cost-effective methods to identify, optimize, and understand the behavior of potential drug candidates. diva-portal.orgdrughunter.comjapsonline.comnih.gov In the context of Daphnodorin research, these approaches have been extensively applied to explore its interactions with biological targets and to design novel analogues.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) within the binding site of a target protein, providing insights into binding affinities and modes of interaction. nih.govconsensus.appopenaccessjournals.com This method is crucial for identifying novel compounds of therapeutic interest and delineating structure-activity relationships. nih.gov

This compound and its analogues have been subjected to molecular docking studies to investigate their potential as inhibitors against various biological targets. For instance, this compound has been examined for its inhibitory mechanisms against human chymase. semanticscholar.org In another study, this compound, along with other phytochemicals, was screened for its potential inhibitory impact on Streptococcus pyogenes proteins, specifically DNaA and TCR. This compound showed a favorable docking score against the DNaA protein. nih.govmdpi.com

Furthermore, daphnodorin analogs have been computationally analyzed and virtually screened as potential antidiabetic inhibitors. benthamscience.comresearchgate.netresearchgate.net In one such study, this compound (compound 1) exhibited a significant binding affinity of -10.2 Kcal/mol against an antidiabetic target. Key amino acid residues involved in its interactions included ARG 141, ASN 186, VAL 110, and LEU 132. researchgate.net

The following table summarizes selected molecular docking findings for this compound:

Table 1: Selected Molecular Docking Results for this compound

| Compound Name | Target Protein/Enzyme | Binding Affinity (Kcal/mol) | Key Interacting Residues | Reference |

| This compound (1) | Antidiabetic Target | -10.2 | ARG 141, ASN 186, VAL 110, LEU 132 | researchgate.net |

| This compound | DNaA protein (S. pyogenes) | Favorable Docking Score | Lys115, Tyr116, Asn120, Phe121, Ile122, Glu126, Asn127, Gly153, Lys291, Asn290, Lys2, Asp47, Leu161, Arg118, His72 | nih.govmdpi.com |

| This compound | Human Chymase | Not specified | Not specified | semanticscholar.org |

In silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational method used to rapidly evaluate large libraries of compounds for their potential biological activity against a specific target. diva-portal.orgfrontiersin.orgnih.gov This approach significantly accelerates the drug discovery process by identifying promising candidates before costly experimental synthesis and testing. japsonline.com Virtual library design complements this by enabling the creation of diverse sets of compounds that can be computationally screened. lookchem.comresearchgate.net

In the context of Daphnodorin research, in silico screening has been employed to identify daphnodorin analogues with potential therapeutic applications. A notable study aimed to determine the potential of daphnodorin analogs as antidiabetic inhibitors through computational analysis and structure-based virtual screening. benthamscience.comresearchgate.net A dataset comprising 38 daphnodorin compounds was selected from databases such as PubChem and ZINC for computational analysis. benthamscience.comresearchgate.net Through this process, 14 compounds were identified as lead candidates, which subsequently underwent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties and toxicity profiles. researchgate.net The virtual screening tools help in evaluating the pharmacologically active compounds of daphnodorins, making the drug discovery process more direct, less time-consuming, and economical. researchgate.net

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding

Molecular Dynamics (MD) simulations are advanced computational techniques that provide insights into the dynamic behavior of molecular systems over time, including conformational changes of proteins and ligands, and the stability of ligand-protein complexes. frontiersin.org Unlike static molecular docking, MD simulations account for the flexibility of both the ligand and the target, offering a more realistic representation of their interactions. frontiersin.org

In Daphnodorin research, MD simulations have been utilized to validate the results obtained from molecular docking studies and to gain a deeper understanding of the binding mechanisms. For instance, after molecular docking of daphnodorin analogs as antidiabetic inhibitors, molecular dynamics simulations were conducted to validate the docking results. researchgate.netresearcher.lifedntb.gov.ua These simulations help in understanding the stability, interaction, and conformational changes within the protein-ligand complex, as well as calculating binding free energies using methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area). mdpi.comfrontiersin.orgmdpi.com Such detailed dynamic analyses are crucial for confirming the predicted binding modes and for further optimizing lead compounds by providing a comprehensive atomic-level view of the ligand-target recognition process. openaccessjournals.comfrontiersin.org

Molecular Target Identification and Mechanism Elucidation of Daphnodorin a Action

Experimental Methodologies for Direct Molecular Target Identification

Experimental methodologies provide direct insights into the binding partners of a compound within a biological system. These approaches are crucial for validating predicted targets and discovering novel mechanisms of action.

Affinity-Based Proteomics and Chemoproteomics

Affinity-based proteomics and chemoproteomics are powerful techniques used to identify the direct protein targets of small molecules in complex biological matrices, such as cell lysates or intact cells. ctdbase.orgplantaedb.comscitoys.com These methods typically involve synthesizing a chemical probe by conjugating the compound of interest (or a derivative) to an affinity tag (e.g., biotin) or a reactive group (a "warhead"). ctdbase.orgplantaedb.comscitoys.com This probe is then used to "pull down" or covalently label interacting proteins, which are subsequently identified and quantified, often using mass spectrometry (MS). ctdbase.orgplantaedb.comscitoys.com

Probe-based chemical proteomics involves three key steps: probe design and synthesis, target capture and separation via affinity chromatography, and target identification by mass spectrometry. plantaedb.com This approach allows for the high-throughput identification of both covalent and non-covalent protein targets, even within living cells, and can help characterize therapeutic targets and identify potential off-target effects. ctdbase.orgplantaedb.com While these methodologies offer significant advantages for target deconvolution, specific detailed research findings where Daphnodorin A has been directly utilized in affinity-based proteomics or chemoproteomics screens to identify novel molecular targets are not widely reported in the current literature. However, such approaches would be invaluable for comprehensively mapping this compound's interactome.

Phenotypic Screening with Information-Rich Cellular Readouts

Phenotypic screening is a drug discovery strategy that identifies bioactive compounds based on their ability to induce a desired change in a cell or organism's observable characteristics (phenotype). bidd.group Unlike target-based screening, which focuses on specific molecular interactions, phenotypic screening evaluates the compound's influence on the biological system as a whole, enabling the discovery of novel mechanisms of action, especially for diseases with unclear molecular underpinnings. bidd.group

High-content screening (HCS), also known as high-content analysis (HCA), is a type of phenotypic screen conducted in cells that involves the simultaneous readout of multiple parameters, often through automated microscopy and image analysis. nih.gov Cells are treated with compounds, and changes in cellular functions, morphology, or viability are assessed using fluorescent tags or label-free assays. nih.govbidd.group This allows for the collection of a large number of data points per cell, including subcellular changes. nih.gov While phenotypic screening is highly effective for identifying compounds that elicit a desired biological response, the identification of the precise molecular target often requires subsequent target deconvolution studies. scitoys.com Although this compound has demonstrated various biological activities, specific studies employing high-content phenotypic screening with information-rich cellular readouts to identify its molecular targets or elucidate its mechanism of action in a comprehensive manner are not extensively detailed in the provided search results.

Functional Genomics and CRISPR Screening to Identify Mediators of Response

Functional genomics aims to understand gene function by perturbing genetic information flow (DNA to RNA to protein) to reveal how gene dysfunction leads to disease. CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats-CRISPR-associated) technology has revolutionized functional genomics by enabling precise gene editing and high-throughput genetic screens.

CRISPR screening involves introducing guide RNA (gRNA) libraries into cell populations to perturb (knockout, knockdown, or activate) specific genes. By observing changes in cellular phenotypes after compound treatment, researchers can identify genes that mediate the cellular response to the compound, thereby pointing to potential drug targets or pathways. Pooled CRISPR screens, for instance, can identify genes that sensitize cells to a drug, indicating novel targets. While functional genomics and CRISPR screening are powerful tools for drug target identification and understanding disease mechanisms, direct applications of these methods to comprehensively identify the molecular mediators of this compound's biological effects are not prominently featured in the available literature. However, it is noted that a biflavonoid, daphnodorin G (a related compound from Daphne odora), was computationally screened and showed potential for binding to GlmU, an enzyme in Mycobacterium chelonae, suggesting the applicability of such approaches to daphnodorin derivatives.

Computational and Bioinformatic Approaches for Target Prediction

Computational and bioinformatic approaches complement experimental methods by predicting potential molecular targets and pathways, guiding experimental validation, and providing a systemic view of drug action. These methods are particularly useful for orphan compounds or for exploring polypharmacology.

Network Pharmacology and Pathway Analysis Integration

Network pharmacology is an emerging discipline that utilizes systems biology and bioinformatics to understand the complex interactions between drugs, targets, pathways, and diseases. It shifts the focus from "one target, one compound" to a more holistic "multiple targets, multiple compounds" perspective, which is particularly relevant for natural products that often exhibit polypharmacological effects.

This approach involves constructing comprehensive networks by integrating data from various databases, including drug-compound, compound-target, and target-disease relationships. Pathway enrichment analysis (e.g., KEGG and GO) is then performed to identify the biological processes and signaling pathways significantly affected by the compounds and their predicted targets. For instance, network pharmacology has been applied to daphnodorin analogs in the context of antidiabetic inhibition through computational analysis and structure-based virtual screening. However, detailed network pharmacology studies specifically elucidating the molecular mechanisms of this compound itself by integrating its known bioactivities with predicted targets and pathways are not widely available in the current search results.

Utilization of Public Databases for Target Prediction (e.g., Swiss Target Prediction, STRING)

Public databases serve as invaluable resources for computational target prediction, leveraging vast datasets of known compound-target interactions and protein-protein associations.

SwissTargetPrediction: This online tool predicts the most probable macromolecular targets of bioactive small molecules based on a combination of 2D and 3D similarity measures with known ligands. It is useful for understanding molecular mechanisms, predicting side effects, and identifying potential for drug repurposing. Predictions can be made for various organisms, and targets are ranked by a score reflecting similarity to known actives. While SwissTargetPrediction can be used for any bioactive small molecule, specific published results detailing the predicted targets for this compound using this platform are not found in the provided information.

STRING Database: The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database systematically collects and integrates known and predicted protein-protein interactions (PPIs), including both physical and functional associations. bidd.group It gathers data from experimental results, curated databases, text mining of scientific literature, co-expression analysis, and computational predictions. bidd.group Researchers can use STRING to build interaction networks for proteins of interest and perform functional enrichment analyses. bidd.group While STRING is a general tool for exploring protein interactions, specific published analyses using this compound's known or predicted targets to construct and analyze PPI networks are not readily available.

Future Research Directions and Translational Perspectives Preclinical Focus

Advancements in Synthetic Methodologies for Complex Daphnodorin A Analogues

The synthesis of complex natural products like this compound and its analogues is a challenging but crucial area of research. Advances in synthetic methodologies are vital for producing these compounds in sufficient quantities for comprehensive biological evaluation and for creating structural analogues with improved properties. The successful total synthesis of this compound has been reported, paving the way for further biological evaluations. researchgate.netresearchgate.net Recent progress in synthetic chemistry, particularly concerning benzofuran (B130515) derivatives—a structural motif found in this compound—highlights the development of novel approaches. For instance, new methods for synthesizing 2-substituted-3-functionalized benzofurans via intramolecular Heck reactions have been applied to the enantioselective total synthesis of related compounds like Daphnodorin B. acs.orgacs.org Such advancements enable the creation of diverse analogues, which can then be screened for enhanced efficacy, selectivity, or pharmacokinetic profiles. The development of new synthetic methodologies for drug-like molecules, including those with complex architectures, is continuously evolving, driven by the need for innovative drug candidates. nih.gov

Exploration of Novel Biological Activities and Undiscovered Therapeutic Applications in Preclinical Models

Daphnodorins, including this compound, have demonstrated a range of biological activities, suggesting potential therapeutic applications. For example, Daphnodorin C has shown anti-inflammatory efficacy in a mouse model of chronic obstructive pulmonary disease (COPD) by suppressing NF-κB and specific MAPK signaling pathways. nih.gov Other daphnodorins have exhibited antitumor activity, selectively inhibiting tumor growth and metastasis in preclinical models by protecting host immunocyte viability and proliferation. researchgate.net Additionally, daphnodorin dimers, including this compound, have shown potent α-glucosidase inhibitory activity, indicating potential in metabolic disorders. researchgate.net Future preclinical research should focus on:

Expanding the spectrum of activities : Investigating this compound and its analogues for novel biological effects beyond currently known anti-inflammatory, antitumor, and α-glucosidase inhibitory properties. This could involve exploring their roles in neuroprotection, antiviral activity, or immunomodulation, given the diverse bioactivities observed in related natural products.

Mechanism of action studies : Delving deeper into the molecular mechanisms underlying observed activities to identify specific protein targets and signaling pathways. This understanding is critical for rational drug design and optimization.

Disease-specific preclinical models : Testing this compound and its analogues in a wider array of relevant preclinical disease models, including in vivo models that closely mimic human pathologies, to validate efficacy and explore therapeutic windows. Preclinical studies are crucial for establishing a therapeutic window and defining the risk-benefit balance of a drug candidate. angelinipharma.com

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in this compound Research

Integrated omics approaches offer a comprehensive view of biological systems, providing insights into the molecular effects of compounds like this compound. These high-throughput technologies, including genomics (DNA variation), transcriptomics (RNA expression), proteomics (protein expression and modification), and metabolomics (metabolite levels), can reveal complex biological changes induced by a compound. ekb.egfrontlinegenomics.comnih.gov Applying these approaches to this compound research can:

Uncover systemic effects : Identify global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment in preclinical models. This can help elucidate its multifaceted mechanisms of action and identify potential off-target effects.

Identify biomarkers : Discover novel biomarkers for therapeutic efficacy or toxicity, which could be crucial for patient stratification and monitoring in future clinical development.

Predict responsiveness : Utilize omics data to predict which disease subtypes or individual patients might respond best to this compound or its analogues, moving towards precision medicine.

Drug repurposing : Leverage omics data to identify new indications for this compound by observing its effects on pathways known to be implicated in other diseases.

Development of High-Throughput Screening (HTS) Assays for this compound and its Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds against specific biological targets. routledge.combmglabtech.comresearchgate.net Developing robust HTS assays for this compound and its derivatives is essential for efficiently identifying new lead compounds with desired biological activities. Key areas for development include:

Target-specific assays : Designing and validating HTS assays for specific molecular targets identified through mechanism-of-action studies (e.g., enzyme inhibition assays, receptor binding assays).

Cell-based assays : Developing cell-based HTS assays that reflect complex cellular processes and pathways relevant to the therapeutic indications of interest, allowing for the screening of functional effects.

Phenotypic screening : Implementing phenotypic HTS assays where the effect on a disease-relevant cellular phenotype is measured, without necessarily knowing the direct molecular target.

Miniaturization and automation : Optimizing assays for miniaturization to reduce reagent consumption and integrating them with robotic systems for high-volume, cost-effective screening. bmglabtech.com This includes adapting assays for automated microscopy and analysis. nih.gov

Application of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enabling the analysis of vast datasets, uncovering hidden patterns, and predicting outcomes with unprecedented accuracy. stanford.edunih.govresearchgate.net Their application in this compound research can significantly accelerate the discovery and optimization process:

Virtual screening and de novo design : Utilizing AI/ML algorithms to virtually screen large chemical libraries for potential this compound analogues with desired properties (e.g., binding affinity, selectivity, ADME profiles) and to de novo design novel compounds with optimized structures. nih.govmdpi.com AI can predict drug properties and interactions. mdpi.comgpai.ai

Structure-activity relationship (SAR) elucidation : Applying ML models to analyze complex SAR data for this compound and its derivatives, identifying key structural features responsible for specific biological activities and guiding lead optimization. nih.govmdpi.com

Predictive toxicology and ADME : Developing AI/ML models to predict potential toxicity and absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogues early in the discovery process, reducing late-stage failures. researchgate.netmedicilon.com

Target identification and validation : Employing AI to analyze omics data and other biological information to identify novel protein targets for this compound and validate their relevance to disease. mdpi.com

Automated synthesis planning : Leveraging AI for retrosynthesis and reaction prediction to streamline the synthetic routes for complex this compound analogues.

Q & A

Q. What standardized methodologies are recommended for isolating Daphnodorin A from plant sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or chloroform) followed by chromatographic techniques such as column chromatography and preparative HPLC. Fractionation protocols often prioritize polarity gradients to separate biscoumarin derivatives. Structural confirmation requires 1D/2D NMR and mass spectrometry . Key solvents include chloroform-methanol mixtures, with yields optimized by adjusting extraction temperatures (e.g., 40–60°C) .

Q. How is the structural elucidation of this compound validated in new studies?

Researchers use a combination of NMR (¹H, ¹³C, HSQC, HMBC) to map carbon frameworks and substituents, complemented by high-resolution mass spectrometry (HRMS) for molecular formula verification. X-ray crystallography may resolve stereochemical ambiguities, though solubility challenges often necessitate alternative methods like NOESY for spatial analysis .

Q. What in vitro assays are used to screen this compound for bioactivity (e.g., anti-obesity effects)?

Pancreatic lipase inhibition assays are standard for anti-obesity research. Protocols involve incubating this compound with porcine pancreatic lipase and substrate (e.g., p-nitrophenyl esters), measuring absorbance at 405 nm. Positive controls (e.g., orlistat) and dose-response curves (e.g., 50–250 µM) are critical for validating IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported lipase inhibition percentages for this compound across studies?

Discrepancies may arise from assay variability (e.g., enzyme sources, substrate concentrations) or compound purity. To address this:

- Standardize protocols using guidelines from the Journal of Pharmaceutical Analysis (e.g., fixed substrate/enzyme ratios).

- Validate compound purity via HPLC (>95%) and report detailed spectral data.

- Compare results with structurally analogous compounds (e.g., daphnoretin) to assess structure-activity relationships .

Q. What experimental design considerations are critical for molecular docking studies targeting this compound’s mechanism of action?

- Protein Preparation : Use high-resolution crystal structures (e.g., human pancreatic lipase, PDB ID 1LPB) and optimize protonation states at physiological pH.

- Ligand Flexibility : Apply conformational sampling (e.g., Monte Carlo methods) to account for biscoumarin rotational bonds.

- Validation : Cross-check docking scores (e.g., XP-G scores) with mutagenesis data or competitive binding assays to confirm binding site interactions .

Q. How can researchers optimize this compound’s bioavailability in preclinical models?

- Formulation : Use nanoemulsions or liposomal encapsulation to enhance water solubility.

- Pharmacokinetic Profiling : Conduct ADMET studies measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.

- Metabolite Identification : Use hepatocyte incubation assays to identify phase I/II metabolites and mitigate rapid clearance .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .

Q. How should researchers document synthetic or extraction yields to ensure reproducibility?

- Provide step-by-step protocols in supplementary materials, including solvent volumes, temperatures, and centrifugation speeds.

- Report yields as weight percentages relative to starting biomass (e.g., “0.12% w/w from dried Thymelaea hirsuta roots”) .

Data Interpretation and Reporting

Q. What criteria distinguish high-quality this compound research for publication in top-tier journals?

- Novelty : Demonstrate first-time isolation, novel bioactivity, or mechanistic insights (e.g., kinase inhibition beyond lipase).

- Rigor : Validate findings with orthogonal assays (e.g., SPR for binding affinity alongside docking studies).

- Transparency : Share raw NMR/MS data in repositories like Zenodo and adhere to FAIR principles .

Q. How can researchers address gaps in this compound’s toxicity profile?

- Conduct OECD-compliant acute toxicity assays in rodents (e.g., LD₅₀ determination).

- Perform genotoxicity screening (Ames test, micronucleus assay) and cardiotoxicity assessments (hERG channel inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.